Lacoferricin
Description
Origin and Derivation of Lacoferricin from Lactoferrin
Lactoferricin (B1576259) is not a standalone molecule found in nature but is a peptide fragment derived from the larger protein, lactoferrin. nih.govmdpi.comresearchgate.net Lactoferrin is an iron-binding glycoprotein (B1211001) belonging to the transferrin family, predominantly found in mammalian milk, especially colostrum, as well as in other exocrine secretions like tears, saliva, and bronchial mucus. wikipedia.orgnih.govmorinagamilk.co.jptandfonline.com It is a single polypeptide chain of about 700 amino acids, folded into two homologous globular domains known as the N-lobe and the C-lobe. wikipedia.orgnih.gov Lactoferricin is cleaved from the N-terminal region of lactoferrin. mdpi.com
The amino acid sequence and size of lactoferricin can vary depending on the mammalian species from which the parent lactoferrin is derived. For instance, bovine lactoferricin (LfcinB) is a 25-amino-acid peptide corresponding to residues 17-41 of bovine lactoferrin. mdpi.com In contrast, human lactoferricin (LfcinH) was initially identified as a 47-amino-acid peptide and later as a 49-amino-acid peptide, encompassing residues 1-49 of human lactoferrin. mdpi.com These structural differences influence their respective biological activities. mdpi.com
Enzymatic Hydrolysis Processes for this compound Generation
The primary method for generating lactoferricin from lactoferrin is through enzymatic hydrolysis. mdpi.com Pepsin, a digestive enzyme, is most commonly used for this purpose. mdpi.comcdnsciencepub.com The process typically involves incubating lactoferrin with pepsin under acidic conditions (e.g., pH 2.0-2.5) at a specific temperature (e.g., 37°C) for a set duration. mdpi.comgoogle.com This enzymatic digestion cleaves the lactoferrin molecule, releasing the smaller lactoferricin peptide. mdpi.com
Other enzymes such as trypsin and chymotrypsin (B1334515) have also been utilized to hydrolyze lactoferrin and produce various bioactive peptides, including lactoferricin and other fragments with antimicrobial properties. google.comresearchgate.net The specific conditions of hydrolysis, including the choice of enzyme, pH, temperature, and incubation time, can be controlled to generate specific peptide fragments. google.com Following hydrolysis, purification techniques like hydrophobic interaction chromatography can be employed to isolate lactoferricin. cdnsciencepub.com
Natural Occurrence and Biological Relevance of this compound
While primarily generated in laboratory settings for research, evidence suggests that lactoferricin and similar peptides can be produced naturally within the body. In vitro and in vivo studies have demonstrated that the gastric digestion of lactoferrin can lead to the generation of these bioactive peptides, including lactoferricin. nih.govmdpi.com This natural production in the digestive tract suggests a physiological role for lactoferricin in host defense. nih.gov
The biological relevance of lactoferricin lies in its potent antimicrobial activity, which is often greater than that of the parent lactoferrin molecule. mdpi.comcabidigitallibrary.org This enhanced activity has made lactoferricin a subject of intense study for its potential as a natural antimicrobial agent. nih.gov
Historical Context of this compound Discovery and Early Research
The parent molecule, lactoferrin, was first identified in bovine milk in 1939. morinagamilk.co.jpfrontiersin.org Its detailed characterization, including its iron-binding capacity and similarity to serum transferrin, occurred around 1960. wikipedia.org The antibacterial properties of lactoferrin were documented in 1961 and were initially attributed to its ability to sequester iron, thereby depriving bacteria of this essential nutrient. wikipedia.orgffhdj.com
A significant breakthrough came in 1991 when Tomita and colleagues discovered that the enzymatic digestion of bovine lactoferrin with pepsin yielded a peptide fragment with significantly improved antibacterial activity compared to the native protein. mdpi.com This peptide was subsequently named bovine lactoferricin. mdpi.com This discovery spurred a wave of research into lactoferrin-derived peptides, leading to a deeper understanding of their mechanisms of antimicrobial action at a molecular level. nih.govmdpi.com Early research focused on characterizing the structure and broad-spectrum antimicrobial activity of lactoferricin from various species. mdpi.com
Scope and Significance of Current Academic Inquiry into this compound
Current research on lactoferricin is extensive and multidisciplinary, spanning fields from microbiology and immunology to oncology and food science. The primary focus remains on elucidating the precise mechanisms underlying its diverse biological activities. mdpi.comresearchgate.net Scientists are investigating how lactoferricin interacts with microbial membranes, its intracellular targets, and its immunomodulatory effects. nih.govimrpress.com
A significant area of inquiry involves the development of synthetic analogs and chimeric peptides based on the lactoferricin structure to enhance its potency and specificity. nih.govnih.gov Researchers are also exploring the potential of lactoferricin as a therapeutic agent for various conditions, including bacterial, fungal, and viral infections, as well as its anti-inflammatory and anticancer properties. nih.govnih.govuminho.pt Furthermore, its application as a natural food preservative is being investigated due to its efficacy against foodborne pathogens. researchgate.netroutledge.com The broad scope of research highlights the considerable scientific interest in harnessing the therapeutic potential of this potent peptide.
Overview of this compound's Broad-Spectrum Biological Activities
Lactoferricin exhibits a remarkable range of biological activities, making it a molecule of significant interest. researchgate.netcdnsciencepub.com Its functions extend beyond its well-documented antimicrobial effects.
The primary and most studied activity of lactoferricin is its antimicrobial action against a wide array of microorganisms, including:
Bacteria: Effective against both Gram-positive and Gram-negative bacteria. nih.govcabidigitallibrary.org
Fungi and Yeast: Demonstrates antifungal properties. nih.govnih.gov
Viruses: Shows activity against both enveloped and naked viruses. nih.govnih.govresearchgate.net
Parasites: Exhibits antiparasitic capabilities. nih.govingentaconnect.com
Beyond its direct antimicrobial effects, lactoferricin possesses several other important biological functions:
Anticancer Activity: Lactoferricin and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer, often with selectivity for cancerous cells over normal cells. nih.govuminho.ptmdpi.com Mechanisms include cell membrane disruption and induction of apoptosis. uminho.ptnih.gov
Immunomodulatory Effects: Lactoferricin can modulate the immune system. cdnsciencepub.commdpi.com It can suppress pro-inflammatory responses induced by microbial components and also activate immune cells. imrpress.comingentaconnect.com
Anti-inflammatory Activity: The peptide has demonstrated anti-inflammatory properties, which can be beneficial in controlling excessive inflammatory responses. nih.govimrpress.com
The multifaceted nature of lactoferricin's biological activities underscores its potential for a wide range of therapeutic and practical applications.
Interactive Data Table: Biological Activities of Lactoferricin
| Biological Activity | Description | Key Findings |
|---|---|---|
| Antimicrobial | Broad-spectrum activity against bacteria, fungi, viruses, and parasites. nih.govnih.gov | Often more potent than the parent lactoferrin molecule. mdpi.com Acts by disrupting microbial membranes. researchgate.netplos.org |
| Anticancer | Cytotoxic to various cancer cell lines. nih.govmdpi.com | Can selectively target cancer cells. uminho.pt Induces apoptosis and cell cycle arrest. uminho.ptnih.gov |
| Immunomodulatory | Modulates both innate and adaptive immune responses. cdnsciencepub.commdpi.com | Can suppress pro-inflammatory cytokine production and also activate immune cells. imrpress.comingentaconnect.com |
| Anti-inflammatory | Reduces inflammation. nih.gov | Bovine lactoferricin has been shown to downregulate pro-inflammatory cytokines like TNF-α and IL-6. imrpress.com |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
IEGRFKCRRWQWRMKKLGAPSITCVRRAF |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Lacoferricin
Peptide Composition and Primary Sequence Characterization
Lactoferricins derived from different mammalian species vary in their amino acid sequence and length. mdpi.com Bovine lactoferricin (B1576259) (LfcinB) is a well-studied variant, consisting of 25 amino acid residues that correspond to positions 17-41 of the mature bovine lactoferrin protein. mdpi.comfrontiersin.org Human lactoferricin (LfcinH), on the other hand, was initially described as a 47-amino-acid peptide (residues 1-47 of human lactoferrin), which includes a region homologous to LfcinB. mdpi.com A key feature of LfcinB is the presence of a single intramolecular disulfide bond between two cysteine residues, which creates a cyclic structure. researchgate.net LfcinH contains two such disulfide bonds. healthprevent.net
The primary structure of lactoferricin is rich in basic (cationic) and hydrophobic amino acids, which is a common characteristic of many antimicrobial peptides (AMPs). mdpi.comnih.gov For example, bovine lactoferricin is composed of 25 amino acid residues, including eight positively charged and ten hydrophobic residues. frontiersin.org These residues are crucial for its biological function. The primary sequences of lactoferricins from various species show a degree of homology, yet the differences account for variations in their antimicrobial efficacy. oup.comnih.gov For instance, deer lactoferricin shares 72% homology with bovine lactoferricin but differs in seven amino acid positions, resulting in a lower net positive charge. mdpi.com
| Species | Lactoferricin Designation | Amino Acid Sequence | Residue Count | Parent Protein Region | Net Charge |
|---|---|---|---|---|---|
| Bovine (Bos taurus) | LfcinB | FKCRRWQWRMKKLGAPSITCVRRAF | 25 | 17-41 | +8 |
| Human (Homo sapiens) | LfcinH (active core) | TQWQRNMRKVRGPPVSCIKRDS | 22 (homologous region) | 18-40 (homologous region) | +7 |
| Deer (Cervus elaphus) | Deer Lfcin | FKCRWWQWRMKKLGAPSITCVRRAF | 25 | 17-41 | +7 |
| Goat (Capra hircus) | Goat Lfcin | FKCRRWQWRMKKLGAPSITCVRRAF | 25 | 17-41 | +8 |
| Sheep (Ovis aries) | Sheep Lfcin | FKCRRWQWRMKKLGAPSITCVRRAF | 25 | 17-41 | +8 |
Table 1: Comparative primary sequence characteristics of Lactoferricin from different mammalian species. The sequences and properties can vary slightly based on the specific study and methods of derivation. Data compiled from multiple sources. mdpi.comnih.govmdpi.com
Secondary and Tertiary Conformation Studies
The three-dimensional structure of lactoferricin is critical to its function and differs significantly from the conformation of the corresponding sequence within the intact lactoferrin protein. oup.comhealthprevent.net This structural polymorphism is a key area of research in understanding its potent bioactivity. oup.com
Within the parent lactoferrin molecule, the segment that becomes lactoferricin exists predominantly in an α-helical conformation. acs.orgnih.gov However, upon cleavage and in aqueous solution, this peptide undergoes a significant conformational change. healthprevent.netnih.gov Nuclear Magnetic Resonance (NMR) studies of bovine lactoferricin have revealed that it adopts a distorted, antiparallel β-sheet structure. acs.orgnih.gov This transition from an α-helix to a β-sheet is a crucial event that dramatically increases its antimicrobial potency. healthprevent.net
This structural flexibility allows lactoferricin to adapt its conformation in response to different environments. frontiersin.orgfrontiersin.org For example, the presence of bacterial membranes or lipopolysaccharide (LPS) can induce the formation of a β-sheet structure. nih.gov The disulfide bond in LfcinB provides some conformational stability, but studies on derivatives suggest that this bond can also limit the structural flexibility necessary for optimal antibacterial activity. frontiersin.orgfrontiersin.org The dynamic interplay between different conformational states, such as linear and cyclic forms, appears to enhance its antimicrobial function. frontiersin.org
The specific arrangement of amino acid residues dictates the amphipathic nature of lactoferricin, which is fundamental to its mechanism of action. mdpi.comacs.org The peptide folds in such a way that it presents a hydrophobic face and a cationic (positively charged) face. researchgate.net
Hydrophobic Residues : Key hydrophobic residues, such as Phenylalanine (Phe), Tryptophan (Trp), and Isoleucine (Ile), form an extended hydrophobic surface. acs.orgnih.gov In LfcinB, these include Phe1, Trp6, and Trp8. acs.org Tryptophan residues are particularly important, as they are thought to anchor the peptide into the lipid bilayer of bacterial membranes. nih.govcdnsciencepub.com
Cationic Residues : The positively charged residues, primarily Arginine (Arg) and Lysine (B10760008) (Lys), surround the hydrophobic surface. acs.orgcdnsciencepub.com These residues facilitate the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comfrontiersin.org
Studies involving the substitution of these key amino acids have confirmed their importance; replacing basic amino acids with acidic ones or hydrophobic residues with alanine (B10760859) resulted in a loss of antimicrobial activity. mdpi.com The precise positioning and pattern of these residues, particularly the cationic charge pattern in the N-terminal region, are critical determinants of lactoferricin's antimicrobial efficacy. acs.org
Helical Content and Structural Flexibility
Structural Homology and Evolutionary Relationships with Other Antimicrobial Peptides
Lactoferricin shares structural and functional characteristics with a broad family of cationic antimicrobial peptides (AMPs). oup.comasm.org Although sequence homology can be low among different AMP families, they often share a common architecture: a cationic and amphipathic structure that allows them to interact with and disrupt microbial membranes. asm.org
There is significant sequence homology between lactoferricins from different mammals, such as humans and cows, indicating a conserved evolutionary function. oup.comcaldic.com However, even subtle differences in sequence can lead to significant variations in antimicrobial potency. oup.com For example, LfcinB is generally more active than LfcinH, a difference attributed to the distribution of charges around their hydrophobic cores and the specific location of the β-strand structure relative to key aromatic residues. mdpi.comnih.gov
Lactoferricin also shares features with other AMPs found in lactoferrin, such as Lactoferrampin. nih.govmdpi.com Lactoferrampin is another peptide derived from the N-terminal lobe of lactoferrin with an amphipathic helical conformation. nih.gov Chimeric peptides combining fragments of lactoferricin and lactoferrampin have been synthesized, showing enhanced activity that is linked to increased helical content and membrane-perturbing properties compared to the individual peptides. nih.gov The Trp/Arg-rich regions of lactoferricin are also found in "penetratins," peptides that can cross cell membranes, and in other antimicrobial peptides like defensins. cdnsciencepub.com
| Peptide | Source | Key Structural Feature(s) | Homology/Relationship to Lactoferricin |
|---|---|---|---|
| Lactoferricin B (LfcinB) | Bovine Lactoferrin | Antiparallel β-sheet, 1 disulfide bond, amphipathic | Homologous to other mammalian lactoferricins. |
| Lactoferricin H (LfcinH) | Human Lactoferrin | β-sheet tendency, 2 disulfide bonds, amphipathic | Structurally similar to LfcinB but generally less potent. oup.comnih.gov |
| Lactoferrampin | Lactoferrin (N-lobe) | Amphipathic α-helix | Derived from the same parent protein; synergistic effects observed in chimeric peptides. mdpi.comnih.gov |
| Defensins | Neutrophils, epithelial cells | β-sheet structure, multiple disulfide bonds | Shares cationic properties and a positively charged region that may act as a chemokine. cdnsciencepub.com |
| Penetratins | Various (e.g., Antennapedia) | Rich in Trp and Arg residues | Shares prevalence of Trp/Arg residues important for membrane translocation. cdnsciencepub.com |
Table 2: Structural and evolutionary relationships between Lactoferricin and other antimicrobial peptides. oup.comnih.govcdnsciencepub.commdpi.comnih.gov
Advanced Spectroscopic and Biophysical Characterization Techniques
A variety of advanced analytical techniques have been employed to elucidate the structure and function of lactoferricin. cdnsciencepub.comnih.govrsc.org These methods provide detailed insights into its conformation in different environments and its interactions with model membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 2D ¹H NMR has been instrumental in determining the three-dimensional solution structure of LfcinB, revealing its antiparallel β-sheet conformation. acs.orgnih.gov NMR is also used to study the peptide's structural changes upon interaction with membrane-mimicking environments, such as co-solvent mixtures. nih.gov
X-ray Crystallography : While the structure of the isolated lactoferricin peptide has been solved by NMR, X-ray crystallography has been used to determine the structure of the full-length lactoferrin protein. oup.comresearchgate.net Comparing the X-ray structure of lactoferrin with the NMR structure of lactoferricin highlights the significant conformational change (α-helix to β-sheet) that occurs upon cleavage. acs.orgnih.gov
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to analyze the secondary structure of peptides in various solutions. frontiersin.org It has been used to monitor changes in the helical and sheet content of lactoferricin and its derivatives under different conditions of ionic strength and hydrophobicity, confirming its structural flexibility. frontiersin.orgfrontiersin.org
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR, particularly in Attenuated Total Reflectance (ATR) mode, provides information about a peptide's secondary structure by analyzing the amide I band. nih.govrsc.org It has been used to study the interaction of the parent lactoferrin with bacterial components and to characterize the secondary structures of related peptides. nih.govrsc.org
Fluorescence Spectroscopy : This technique is used to study the binding and interaction of lactoferricin with model membranes. cdnsciencepub.com The intrinsic fluorescence of tryptophan residues is often monitored to probe the peptide's insertion into the hydrophobic core of a lipid bilayer. cdnsciencepub.com
Differential Scanning Calorimetry (DSC) : DSC is a microcalorimetry technique used to measure the heat changes associated with the phase transitions of lipid bilayers. cdnsciencepub.comnih.gov Studies on lactoferricin have used DSC to demonstrate how the peptide perturbs the structure of model phospholipid membranes, providing evidence for its membrane-disrupting mechanism. cdnsciencepub.comnih.gov
Elucidation of Lacoferricin S Molecular Mechanisms of Action
Antimicrobial Mechanisms
The primary antimicrobial effects of lacoferricin are achieved through a series of interactions that compromise bacterial viability. While initial research focused on membrane disruption, subsequent studies have revealed a more complex interplay of activities, including the inhibition of biofilm formation and the modulation of key metabolic pathways. oup.comnih.gov
This compound's action against bacteria is characterized by its ability to target fundamental structures and processes essential for survival. It demonstrates bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov The mechanisms involve a rapid assault on the cell membrane followed by, in many cases, entry into the cytoplasm to disrupt internal functions. nih.govresearchgate.net
A principal mechanism of this compound's antimicrobial activity is the rapid permeabilization and disruption of the bacterial cytoplasmic membrane. nih.gov As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the bacterial membrane. researchgate.net This initial interaction is followed by a series of events that compromise the membrane's integrity.
Studies using synthetic peptides corresponding to human lactoferricin (B1576259) have shown that the peptide causes a depolarization of the cytoplasmic membrane in Escherichia coli. nih.gov This depolarization is accompanied by a loss of the transmembrane pH gradient, indicating a significant disruption of the membrane's ability to maintain electrochemical gradients. nih.gov The capacity of this compound to damage the bacterial plasma membrane is considered a major factor in its antimicrobial effect. nih.gov Research on Lactoferricin B (LfcinB) demonstrated that it directly interacts with the plasma membrane of E. coli, inducing rapid permeabilization and leakage of intracellular components, such as calcein. nih.gov This rapid leakage precedes the cessation of cell growth. nih.gov The process is not necessarily lytic; rather than causing complete cell lysis, this compound often forms pores or channels that dissipate critical ion gradients, leading to cell death. nih.govnih.gov The rate and extent of this permeabilization are dependent on the peptide's concentration. nih.gov
The outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria present the first point of contact for this compound. The peptide's interaction with specific anionic polymers in these structures is crucial for its ability to reach the cytoplasmic membrane.
In Gram-negative bacteria, this compound binds to lipopolysaccharides (LPS), a major component of the outer membrane. nih.govnih.gov The cationic nature of the peptide facilitates an initial electrostatic interaction with the negatively charged LPS, causing a disorganization of the outer membrane structure. nih.gov This allows the peptide to penetrate further, establishing hydrophobic interactions with the lipid A portion of LPS, which ultimately leads to the release of LPS from the membrane. nih.gov Both bovine and human lactoferrin, the parent proteins, share the same binding site for LPS. nih.gov
In Gram-positive bacteria, the analogous targets are believed to be teichoic acids (both wall teichoic acid, WTA, and lipoteichoic acid, LTA), which are anionic glycopolymers embedded in the thick peptidoglycan layer. nih.govfrontiersin.org These polymers impart a net negative charge to the cell surface, attracting cationic peptides like this compound. frontiersin.org By binding to teichoic acids, this compound can traverse the cell wall and access the underlying cytoplasmic membrane. nih.govnih.gov
Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. This compound has demonstrated the ability to inhibit the formation of these biofilms and reduce pre-existing ones.
Studies on the periodontopathic bacteria Porphyromonas gingivalis and Prevotella intermedia have shown that while various forms of the parent lactoferrin protein effectively inhibited biofilm formation over 24 hours, bovine lactoferricin B (LFcin B) was less effective in this regard. nih.govnih.gov However, LFcin B was effective at reducing preformed biofilms of these species after a 5-hour incubation period. nih.govnih.gov This suggests that the lactoferricin region of the parent molecule may not be solely responsible for preventing initial biofilm attachment but plays a role in disrupting established biofilm structures. nih.gov The mechanism may involve interference with the extracellular polymeric substance (EPS) that forms the biofilm matrix.
Beyond its effects on the cell envelope, this compound can be translocated into the bacterial cytoplasm, where it disrupts essential intracellular functions. nih.govresearchgate.net This indicates that membrane permeabilization is not merely a lethal event but also a gateway for the peptide to access internal targets. Studies have confirmed the presence of lactoferricins in the cytoplasm of both E. coli and Staphylococcus aureus. nih.govresearchgate.net
Once inside the cell, this compound B has been shown to inhibit the synthesis of macromolecules. oup.com In both E. coli and Bacillus subtilis, Lfcin B at non-lethal concentrations inhibits the incorporation of radioactive precursors into DNA, RNA, and proteins. oup.com Interestingly, the effect can be complex; in E. coli, an initial decrease in DNA synthesis is followed by an increase, while protein and RNA synthesis show an initial increase before being inhibited. oup.com This suggests a multifaceted interference with the cell's regulatory networks rather than simple inhibition. oup.com
Furthermore, high-throughput screening using E. coli proteome chips has identified specific intracellular protein targets of Lactoferricin B. nih.govplos.org These studies revealed that LfcinB interacts with 16 different proteins that are primarily associated with metabolic processes. nih.gov A key target identified and validated was phosphoenolpyruvate (B93156) carboxylase, an enzyme involved in pyruvate (B1213749) metabolism. nih.govplos.org The interaction with this enzyme leads to an abnormal accumulation of pyruvate in E. coli, indicating that LfcinB disrupts the tricarboxylic acid (TCA) cycle. nih.govplos.org This direct interference with central metabolism represents a critical, non-membranolytic mechanism of its antibacterial action.
Interference with Bacterial Adhesion and Colonization Processes
Fungal Systems
This compound demonstrates significant antifungal properties through both direct and indirect actions. nih.govnih.gov The primary mechanisms involve disruption of the fungal cell membrane and inhibition of crucial cellular processes.
The principal antifungal mechanism of this compound is its direct interaction with the fungal cell membrane, leading to permeabilization and cell death. nih.gov This action is largely independent of iron sequestration. nih.gov Propidium iodide staining and supernatant protein assays have confirmed that this compound alters the cell surface permeability of various Candida species. nih.gov
The initial step involves the electrostatic attraction between the cationic this compound and the negatively charged components of the fungal cell membrane, such as phospholipids (B1166683) and ergosterol (B1671047). frontiersin.orgwisc.edu This interaction leads to the disruption of the membrane's structural integrity. jmb.or.kr The peptide can form pores or channels within the membrane, causing leakage of essential intracellular contents and ultimately leading to cell lysis. mdpi.com Studies have shown that this compound can significantly decrease the total lipid and ergosterol content in fungal cells, further compromising membrane function. mdpi.com
| Fungal Species | Observed Effect of this compound on Cell Membrane | Supporting Evidence |
|---|---|---|
| Candida albicans | Altered cell surface permeability | Propidium iodide staining, supernatant protein assays nih.gov |
| Candida spp. | Disruption of membrane integrity | Decrease in total lipid and ergosterol content mdpi.com |
| Neurospora crassa | Binding to specific, high-affinity sites on hyphae | Binding assays frontiersin.org |
Beyond direct membrane damage, this compound can inhibit fungal growth and the expression of key virulence factors. ajol.infomdpi.com These factors are crucial for fungal survival, host tissue colonization, and disease progression. ajol.info this compound has been shown to interfere with the adhesion of fungi to host tissues, a critical initial step in infection. openmicrobiologyjournal.com It can also inhibit the morphological transition of some fungi, such as the switch from yeast to hyphal form in Candida albicans, which is essential for tissue invasion. frontiersin.org
Furthermore, this compound can disrupt the synthesis of essential cellular components. For instance, some antifungal agents that target the cell membrane also indirectly disrupt chitin (B13524) synthesis, a vital component of the fungal cell wall. atsu.edu By compromising the plasma membrane, this compound can create a state of increased osmotic sensitivity, rendering the fungus more vulnerable to environmental stresses. atsu.edu
| Inhibited Virulence Factor | Mechanism of Inhibition | Consequence for Fungal Pathogenicity |
|---|---|---|
| Adhesion | Interference with fungal surface proteins openmicrobiologyjournal.com | Reduced ability to colonize host tissues |
| Morphological Transition (e.g., yeast-to-hypha) | Disruption of signaling pathways controlling morphogenesis frontiersin.org | Impaired tissue invasion |
| Biofilm Formation | Inhibition of initial adhesion and hyphal formation openmicrobiologyjournal.comfrontiersin.org | Decreased resistance to host defenses and antifungal drugs |
Direct Action on Fungal Cell Membranes
Antiviral Mechanisms
This compound exhibits antiviral activity against a range of both enveloped and naked viruses, primarily by interfering with the early stages of viral infection. nih.gov
A key antiviral strategy of this compound is its ability to bind directly to viral particles. nih.govresearchgate.net This interaction can prevent the virus from attaching to host cells, a crucial first step for infection. nih.gov The highly cationic nature of this compound facilitates its binding to negatively charged viral surface components. nih.gov
In addition to binding to the viruses themselves, this compound can also interact with host cell receptors that viruses use for entry. nih.govnih.gov A prominent example is its binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. nih.govnih.gov Many viruses utilize HSPGs as initial attachment sites. nih.govfrontiersin.org By binding to these receptors, this compound effectively blocks the virus from docking onto the cell, thereby preventing infection. nih.govnih.gov For instance, studies on SARS-CoV-2 have shown that lactoferrin can interfere with the interaction between the viral spike protein and the ACE2 receptor by binding to the co-receptor HSPG. nih.gov
The primary antiviral effect of this compound occurs during the early phases of the viral life cycle, specifically preventing the entry of the virus into the host cell. nih.gov This inhibition can be achieved through the mechanisms described above: blocking cellular receptors or directly binding to viral particles. nih.gov By preventing viral attachment and entry, this compound effectively halts the infection before it can establish itself and begin replication. researchgate.net This early intervention is a hallmark of its antiviral activity. nih.gov
| Viral Target | Mechanism of this compound Action | Outcome |
|---|---|---|
| Viral Particles | Direct binding to viral surface proteins nih.govresearchgate.net | Inhibition of viral attachment to host cells |
| Host Cell Receptors (e.g., HSPGs) | Competitive binding, blocking viral access nih.govnih.gov | Prevention of viral entry |
| Viral Replication | Inhibition of viral DNA synthesis and gene expression in some cases nih.gov | Suppression of new virion production |
Binding to Viral Particles and Viral Receptors
Antiparasitic Mechanisms
This compound also demonstrates activity against a variety of human parasites, including both intestinal and blood-borne protozoa. frontiersin.orgnih.gov Its antiparasitic effects are mediated through several mechanisms, with iron chelation and direct membrane disruption being prominent. frontiersin.orgnih.govnih.gov
The iron-chelating ability of this compound can deprive parasites of this essential nutrient, thereby inhibiting their growth and proliferation. frontiersin.orgnih.gov Many parasites have a high iron requirement for their metabolic processes and pathogenicity. frontiersin.org
Similar to its antifungal action, this compound can directly interact with and destabilize the membranes of parasitic protozoa. nih.gov This can lead to the disruption of essential membrane functions and ultimately, parasite death. nih.gov For example, Lactoferricin B has shown inhibitory effects against the trophozoite stage of Entamoeba histolytica. frontiersin.org
Furthermore, in some cases, this compound can have a synergistic effect when used in combination with conventional antiparasitic drugs, such as metronidazole (B1676534) against E. histolytica. frontiersin.org The mechanisms can also involve endocytosis of this compound by the parasite, leading to the production of reactive oxygen species (ROS) and nitric oxide (NO), which cause cellular damage and death. nih.gov This mode of action has been observed in parasites like Leishmania, Plasmodium, and Toxoplasma. nih.gov
| Parasite | Proposed Mechanism of this compound Action | Reference |
|---|---|---|
| Entamoeba histolytica | Inhibition of trophozoite stage; synergistic effect with metronidazole | frontiersin.org |
| Leishmania spp. | Iron chelation via receptor binding; ROS/NO production after endocytosis | nih.govnih.gov |
| Plasmodium spp. | Iron chelation; ROS/NO production after endocytosis | nih.govnih.gov |
| Toxoplasma gondii | Iron chelation; ROS/NO production after endocytosis | nih.govnih.gov |
| Cryptosporidium spp. | Inhibition of growth through iron chelation and membrane destabilization | nih.gov |
Direct Effects on Protozoan Viability and Proliferation
Lactoferricin and its parent molecule, lactoferrin, exhibit significant anti-protozoan activities through various mechanisms. mdpi.com The primary mode of action often involves direct interaction with the parasite's cell membrane, leading to disruption and subsequent death. nih.govresearchgate.net However, the effect can vary depending on the protozoan species and the specific form of the protein (iron-free apo-lactoferrin versus iron-saturated holo-lactoferrin).
For instance, against Trichomonas vaginalis, the causative agent of trichomoniasis, the interaction is complex. This parasite requires iron for virulence and has evolved mechanisms to acquire it from host proteins, including lactoferrin. nih.govparasite-journal.org Some studies suggest that T. vaginalis can use holo-lactoferrin as an iron source, which may enhance its pathogenesis. frontiersin.org Conversely, the iron-chelating ability of apo-lactoferrin can deprive the parasite of this essential nutrient, thereby inhibiting its growth. nih.govfrontiersin.org The peptide lactoferricin, however, can exert a direct, iron-independent killing effect.
In the case of Leishmania species, the mechanism is also multifaceted. Some research indicates that lactoferrin and its derived peptides can inhibit parasite growth. researchgate.netnih.gov Bovine lactoferricin-derived peptides have demonstrated the ability to permeabilize the membrane of Leishmania donovani promastigotes. researchgate.net However, other studies have shown that lactoferrin did not reduce the viability of Leishmania major amastigotes within macrophages and, in some cases, even promoted their growth, possibly by supplying iron. brieflands.comresearchgate.net The anti-leishmanial activity of certain phenolic compounds has been linked to their ability to chelate iron, a pathway that Leishmania parasites rely on by utilizing sources like lactoferrin. nih.gov
The direct antimicrobial action of lactoferricin is often attributed to its cationic nature, which facilitates interaction with negatively charged components of the protozoan cell membrane, leading to membrane destabilization and pore formation. researchgate.net
Table 1: Effects of Lactoferrin and Lactoferricin on Protozoan Viability
| Protozoan Species | Compound | Observed Effect | Proposed Mechanism of Action | Reference(s) |
| Trichomonas vaginalis | Holo-Lactoferrin | Potential for enhanced pathogenesis | Serves as an iron source for the parasite. frontiersin.org | nih.gov, frontiersin.org |
| Trichomonas vaginalis | Apo-Lactoferrin | Inhibition of growth | Iron sequestration, depriving the parasite of essential nutrients. frontiersin.org | frontiersin.org, nih.gov |
| Leishmania donovani | Bovine Lactoferricin | Leishmanicidal activity | Permeabilization of the parasite's membrane. researchgate.net | researchgate.net |
| Leishmania major | Lactoferrin | No reduction in amastigote viability; potential for growth promotion | Possible supply of iron to intracellular amastigotes. brieflands.com | brieflands.com, researchgate.net |
| Giardia lamblia | Bovine Lactoferricin | Decreased trophozoite viability | Internalization via receptor-mediated engulfment, leading to morphometric changes and lysis. frontiersin.org | frontiersin.org |
| Cryptosporidium parvum | Bovine Lactoferricin | Reduced sporozoite viability and infectivity | Direct parasiticidal effect. nih.gov | nih.gov |
Immunomodulatory Mechanisms at the Cellular Level
Beyond its direct antimicrobial properties, lactoferricin is a significant modulator of the host immune response. imrpress.commdpi.com It can influence the activity of various immune cells and the signaling pathways that govern inflammation.
Lactoferricin exerts potent immunomodulatory effects by targeting key intracellular signaling pathways, particularly those involved in inflammation. imrpress.com Research has shown that bovine lactoferricin can downregulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with lipopolysaccharide (LPS). imrpress.com
This regulation is achieved through the modulation of critical signaling cascades:
NF-κB (Nuclear Factor-kappa B) Pathway : Bovine lactoferricin has been shown to inhibit the phosphorylation of IκBα, a key step that precedes the activation of the NF-κB transcription factor. imrpress.com NF-κB is a central regulator of genes encoding pro-inflammatory cytokines. nih.gov By suppressing its activation, lactoferricin effectively dampens the inflammatory response. imrpress.com
MAPK (Mitogen-Activated Protein Kinase) Pathway : Lactoferricin treatment can decrease the LPS-induced activation of the ERK-1/2 signaling pathway in macrophages. imrpress.com The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. imrpress.comfrontiersin.org Lactoferricin has also been found to reduce the phosphorylation of c-Jun, a component of the AP-1 transcription factor family, which is also involved in regulating inflammatory gene expression. imrpress.com
The ability of lactoferrin and lactoferricin to bind to pathogen-associated molecular patterns (PAMPs) like LPS can prevent the activation of Toll-like receptors (TLRs), such as TLR4, which are the primary sensors for these microbial components. mdpi.comrsc.org This interaction is a key upstream event that prevents the initiation of the pro-inflammatory signaling cascade. nih.gov
Lactoferricin and its parent molecule are known to interact significantly with polymorphonuclear leukocytes (PMNs), or neutrophils, which are key players in the innate immune system. hycultbiotech.com Lactoferrin is stored in the secondary granules of PMNs and is released upon their activation during an inflammatory response. hycultbiotech.comfrontiersin.org
The interactions include:
Stimulation of Cytokine Release : Both human and bovine lactoferrin, as well as lactoferricin, can stimulate human PMNs to release Interleukin-8 (IL-8). tandfonline.com IL-8 is a potent chemokine that attracts other neutrophils to the site of infection, amplifying the immune response. tandfonline.com This suggests that lactoferricin can act as an immunomediator to activate host defense systems. tandfonline.com
Alteration of PMN Surface Properties : Lactoferrin can bind to the surface of PMNs, which reduces the cell's negative surface charge. nih.gov This alteration is correlated with increased cell "stickiness," which can enhance cell-to-cell interactions, such as the aggregation of PMNs and their attachment to the endothelium at sites of inflammation. nih.gov
Modulation of PMN-Mediated Killing : Lactoferrin can influence the antimicrobial functions of PMNs. For instance, it has been reported to promote the binding of PMNs to non-viable spermatozoa, potentially aiding in their clearance. researchgate.net Furthermore, antimicrobial peptides like lactoferrin stored in PMN granules exhibit inhibitory activity against various pathogens. karger.com
Table 2: Summary of Lactoferricin's Immunomodulatory Interactions
| Cellular Target/Pathway | Specific Interaction | Outcome | Reference(s) |
| Host Cell Signaling | |||
| NF-κB Pathway | Inhibition of IκBα phosphorylation in macrophages. imrpress.com | Downregulation of pro-inflammatory cytokine production (TNF-α, IL-6). imrpress.com | imrpress.com, nih.gov |
| MAPK Pathway | Decreased activation of ERK-1/2 and c-Jun phosphorylation in macrophages. imrpress.com | Suppression of inflammatory mediator transcription. imrpress.com | imrpress.com |
| Immune Cells | |||
| Polymorphonuclear Neutrophils (PMNs) | Stimulation of IL-8 release. tandfonline.com | Recruitment of additional neutrophils to the site of inflammation. tandfonline.com | tandfonline.com |
| Polymorphonuclear Neutrophils (PMNs) | Binding to the cell surface. nih.gov | Reduction of surface charge, increased cell adhesion and aggregation. nih.gov | nih.gov |
Structure Activity Relationship Sar and Peptide Engineering of Lacoferricin
Identification of Essential Amino Acid Regions and Active Motifs
Lactoferricin (B1576259) is generated from the enzymatic cleavage of lactoferrin. Bovine lactoferricin (LfcinB) is a 25-amino acid peptide corresponding to residues 17-41 of the parent bovine lactoferrin protein. nih.govnih.gov Early research focused on identifying the smallest fragment of the peptide that retained its antimicrobial properties.
Studies have pinpointed a specific hexapeptide, RRWQWR (residues 20-25 of LfcinB), as the minimal active motif responsible for its potent antimicrobial activity. avma.orgmdpi.com This short sequence is considered the core active site and has been shown to possess antibacterial activity comparable to the native LfcinB. avma.org The region spanning amino acids 20 to 30 is also considered essential for this activity. nih.govresearchgate.net
The importance of this motif is highlighted by the fact that while the full LfcinB peptide is highly active, fragments lacking this core sequence show significantly reduced or no inhibitory activity against various bacteria. mdpi.com The presence of two tryptophan (Trp) residues and multiple arginine (Arg) residues within this motif is particularly critical for its function. avma.orgnih.gov These findings have made the RRWQWR sequence a primary target for the design of novel synthetic antimicrobial peptides. mdpi.comnih.gov
Impact of Amino Acid Substitutions on Bioactivity
Modifying the amino acid sequence of Lacoferricin has been a key strategy to probe its mechanism of action and enhance its therapeutic properties. Substitutions can dramatically alter its cationicity, hydrophobicity, and conformation, which are all critical determinants of its biological activity. nih.gov
The antimicrobial activity of this compound is intrinsically linked to its amphipathic nature, which is defined by the spatial arrangement of cationic (positively charged) and hydrophobic (water-repelling) amino acid residues. nih.govmdpi.com
Cationicity: The high positive charge of this compound, primarily contributed by arginine and lysine (B10760008) residues, is crucial for its initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govplos.org Studies have shown that a net positive charge of at least +4 or +5 is often required for significant antimicrobial activity. nih.govmdpi.com Substituting key arginine residues with neutral amino acids like alanine (B10760859) leads to a marked decrease in antibacterial potency, underscoring the importance of electrostatic attraction in the peptide's mechanism. nih.gov Increasing the cationicity, for instance by replacing lysine with the more strongly basic arginine, can sometimes enhance activity. nih.gov
Hydrophobicity: Hydrophobic residues, particularly tryptophan, are essential for the peptide's ability to insert into and disrupt the bacterial membrane lipid bilayer. avma.orgnih.gov The two tryptophan residues (Trp6 and Trp8 in the 20-30 fragment) are considered vital; replacing either one can lead to a severe loss of activity. nih.gov Conversely, increasing the hydrophobicity by substituting other residues with tryptophan has been shown to enhance the growth-inhibitory activity of this compound derivatives. avma.org However, there is a delicate balance, as excessive hydrophobicity can lead to increased toxicity against host cells, such as hemolysis (destruction of red blood cells). nih.govmdpi.com
The interplay between these two properties is fundamental. The initial electrostatic attraction driven by cationicity brings the peptide to the bacterial surface, allowing the hydrophobic residues to engage with and destabilize the membrane, ultimately leading to cell death. plos.orgnih.gov
| Peptide Derivative | Sequence | Key Modification | Net Charge | Mean Hydrophobicity (H) | Observed Effect on Activity | Reference |
|---|---|---|---|---|---|---|
| LfcinB18–28 | KCRRWQWRMKK | Parent Peptide Fragment | +7 | 0.095 | Baseline Activity | nih.gov |
| KW-WK | KWRRWQWRRWK | Symmetrical substitution enhancing hydrophobicity | +7 | 0.251 | Enhanced antibacterial activity | nih.gov |
| FP-PF | FPRRWQWRRPF | Symmetrical substitution with Phenylalanine/Proline | +5 | 0.478 | Enhanced antibacterial activity | nih.gov |
| FW-WF | FWRRWQWRRWF | Symmetrical substitution with Phenylalanine/Tryptophan | +6 | 0.609 | Enhanced activity but also hemolytic | nih.gov |
| KK-KK | KKRRWQWRRKK | Symmetrical substitution enhancing cationicity | +9 | -0.338 | Enhanced antibacterial activity | nih.gov |
| LFB-RW | RRWWWRWRRW | Increased Tryptophan content | - | - | Increased activity against S. aureus | nih.gov |
The three-dimensional structure of this compound is a critical factor in its biological function. Interestingly, the peptide undergoes a significant conformational change upon being cleaved from its parent protein, lactoferrin. Within the intact protein, the this compound sequence adopts an α-helical structure. oup.com However, as an isolated peptide in aqueous solution, bovine lactoferricin forms an amphipathic β-hairpin or β-sheet structure. oup.comnih.gov
This structural flexibility appears to be a key determinant of its activity. The ability to transition between conformations allows the peptide to adapt to different environments, such as the aqueous milieu of body fluids and the hydrophobic core of a bacterial membrane. nih.gov Circular dichroism studies have shown that in membrane-mimicking environments (like the presence of SDS), this compound derivatives tend to adopt more α-helical or β-sheet content, facilitating membrane insertion and disruption. nih.gov
Role of Cationicity and Hydrophobicity
Rational Design and Synthesis of this compound Derivatives and Analogs
The insights gained from SAR studies have fueled the rational design of novel this compound-based peptides with improved characteristics, such as enhanced potency, broader spectrum of activity, and greater stability. nih.govnih.gov
One of the most successful strategies in this compound engineering has been truncation—synthesizing shorter versions of the peptide. As the minimal active motif RRWQWR is only six amino acids long, it became clear that the entire 25-residue sequence was not necessary for activity.
Several truncated fragments have been synthesized and tested, with many showing activity equal to or even greater than the full-length LfcinB. nih.govnih.govmdpi.com
LfcinB (17-31): This 15-residue peptide (FKCRRWQWRMKKLGA) has demonstrated potent antibacterial activity against a wide range of pathogens. nih.gov
LfcinB (20-29): This 10-residue fragment (RRWQWRMKK) has also been shown to be a highly active derivative. avma.org
LfcinB (20-25): The minimal active motif (RRWQWR) itself is active, although often less potent than slightly longer fragments that provide a better structural scaffold. mdpi.com
Interestingly, creating multiple copies of the active motif in a single molecule, such as dimeric or tetrameric forms, has been shown to significantly potentiate the antibacterial effect compared to the monomeric sequence. nih.govmdpi.com
| Peptide | Sequence | Target Organism | MIC (μM) | Reference |
|---|---|---|---|---|
| LfcinB (Full) | FKCRRWQWRMKKLGAPSITCVRRAF | E. coli | >50 | mdpi.com |
| LfcinB (17-31) | FKCRRWQWRMKKLGA | E. coli | 13 | mdpi.com |
| LfcinB (20-25) | RRWQWR | E. coli | 13 | mdpi.com |
| (LfcinB 20-25)₂K-Ahx | (RRWQWR)₂K-Ahx | E. coli | 3 | mdpi.com |
| (LfcinB 20-25)₄ | (RRWQWR)₄ | E. coli | 5 | mdpi.com |
Another powerful peptide engineering strategy involves creating chimeric peptides by fusing the active motif of this compound with sequences from other antimicrobial peptides (AMPs). researchgate.netresearchgate.netbrieflands.com This approach aims to combine the advantageous properties of different AMPs to create a hybrid molecule with synergistic or enhanced activity.
A notable example is the creation of chimeras between bovine lactoferricin (LfcinB) and Buforin II (BFII), an AMP derived from an Asian toad. nih.govresearchgate.netmdpi.com The minimal active motif of LfcinB (RRWQWR) has been combined with the active fragment of Buforin II (RLLR). Several constructs have been synthesized, varying the arrangement and linking of these motifs. nih.govresearchgate.net
For instance, the chimeric peptide C6 (KKWQWK -Ahx-RLLRRLLR ) and C9 ((RRWQWR)₂K -Ahx-RLLRRRLLR ) demonstrated potent antifungal activity against various Candida species, including fluconazole-resistant strains. nih.gov Similarly, chimeras of LfcinB and Lactoferrampin (another peptide from lactoferrin) have shown stronger candidacidal and bactericidal effects than either peptide alone, suggesting a synergistic action when the two motifs are linked. researchgate.netbrieflands.com These studies show that chimeric constructs can exhibit a broader antimicrobial spectrum and greater potency than their parent molecules, making them promising candidates for future therapeutic development. nih.govmdpi.com
Chemical Modifications for Modulated Activity Profiles
Chemical modification is a key strategy to alter the biological activity of peptides. These modifications can influence factors such as stability, targeting, and potency. In the context of this compound and its analogs, various chemical alterations have been explored to modulate their activity profiles, particularly their antimicrobial and anticancer effects.
One common approach involves the substitution of specific amino acids within the peptide sequence. For instance, in analogs of bovine lactoferricin (LfcinB), the substitution of methionine at position 26 with hydrophobic amino acids like Leucine, Phenylalanine, or Alanine has been shown to significantly enhance cytotoxic activity against breast cancer cell lines. mdpi.com This suggests that increasing the hydrophobicity at specific positions can be a viable strategy to improve the anticancer properties of this compound-derived peptides.
Another modification strategy is the alteration of the peptide's net charge. The substitution of arginine residues with ornithine or D-arginine in a palindromic LfcinB-derived peptide has been investigated to modulate its anticancer activity. acs.org Such changes can influence the peptide's interaction with cell membranes, which is a critical step for its biological function.
Furthermore, end-modifications, such as N-terminal acetylation and C-terminal amidation, have been employed to enhance the stability of short LfcinB-derived peptides. plos.orgsemanticscholar.org These modifications can protect the peptides from degradation by exopeptidases, thereby prolonging their biological activity. Cyclization, either through disulfide bridges or head-to-tail backbone linkage, is another strategy that has been shown to increase the stability of LfcinB analogs against serum proteases. plos.orgsemanticscholar.org
The following table summarizes some key chemical modifications of LfcinB analogs and their effects on biological activity:
Table 1: Chemical Modifications of this compound Analogs and Their Effects| Original Peptide/Sequence | Modification | Observed Effect | Reference |
|---|---|---|---|
| LfcinB (20-30) | Substitution of Met26 with Lys, Asp, Ala, Phe, or Leu | Increased cytotoxic effect against breast cancer cell lines (HTB-132 and MCF-7), particularly with hydrophobic substitutions. | mdpi.com |
| LfcinB (21-25)Pal | N-terminal biotinylation, acetylation, substitution of Arg with Orn or D-Arg | Modulation of anticancer activity against Caco-2 colon cancer cell line. | acs.org |
| LfcinB hexamer (RRWQWR) | N-terminal acetylation, C-terminal amidation | Enhanced serum stability. | plos.orgsemanticscholar.org |
| LfcinB hexamer (RRWQWR) | Cyclization (disulfide bridge or head-to-tail) | Increased resistance to serum proteases. | plos.orgsemanticscholar.org |
Optimization Strategies for Enhanced Specificity and Potency
A primary optimization strategy involves modulating the peptide's physicochemical properties, such as charge and hydrophobicity. mdpi.com For antimicrobial peptides, an optimal balance between these two properties is crucial for their activity. mdpi.com For example, while increasing hydrophobicity can enhance membrane interaction, excessive hydrophobicity can lead to non-specific toxicity. mdpi.com In the case of LfcinB analogs, substituting lysine with arginine has been shown to increase antibacterial activity against certain strains, highlighting the importance of specific cationic residues. mdpi.com
Peptide engineering techniques, including the creation of dimeric or multimeric forms, have also been employed to enhance potency. mdpi.com Dimerization can increase the local peptide concentration at the target cell surface, leading to improved efficacy. For example, a dimeric form of the LfcinB (20-30) sequence demonstrated significant cytotoxic effects against breast cancer cell lines. mdpi.com
Furthermore, the strategic incorporation of unnatural amino acids or structural constraints can lead to peptides with improved stability and potency. plos.org The use of D-amino acids, for instance, can render peptides less susceptible to proteolytic degradation. plos.org Similarly, cyclization can constrain the peptide's conformation, potentially leading to a more favorable interaction with its target. plos.orgsemanticscholar.org
The table below outlines several optimization strategies applied to this compound analogs to enhance their specificity and potency.
Table 2: Optimization Strategies for this compound Analogs| Strategy | Specific Example | Outcome | Reference |
|---|---|---|---|
| Hydrophobicity Modulation | Substitution of Met26 in LfcinB (20-30) with hydrophobic amino acids. | Drastically enhanced cytotoxicity against breast cancer cells. | mdpi.com |
| Charge Modification | Substitution of Lys with Arg in a truncated turgencin A-derived peptide. | 4-fold to 16-fold increase in antibacterial activity. | mdpi.com |
| Dimerization | Synthesis of a dimeric peptide of LfcinB (20-30). | Significant cytotoxic effect against breast cancer cell lines. | mdpi.com |
| Cyclization | Backbone cyclization of a LfcinB-derived hexapeptide. | Increased antimicrobial potency and serum stability. | plos.orgsemanticscholar.org |
| End-capping | N-terminal acetylation and C-terminal amidation of LfcinB hexamers. | Improved resistance to degradation. | plos.orgsemanticscholar.org |
Molecular Interactions and Target Engagement Research
Direct Binding Studies with Microbial Surface Components
The initial and critical step in lacoferricin's mechanism of action is its binding to specific molecules on the microbial surface. This interaction is primarily driven by the peptide's positive charge and amphipathic nature, allowing it to recognize and bind to anionic components unique to microbial cell envelopes.
The outer membrane of Gram-negative bacteria presents the first barrier and primary target for this compound. This membrane's outer leaflet is predominantly composed of lipopolysaccharide (LPS), an anionic molecule that serves as the principal binding site for cationic peptides. nih.govnih.gov
Research has demonstrated that bovine and human lactoferricin (B1576259) bind to LPS, leading to its release and the subsequent disorganization of the outer membrane. nih.gov The interaction is multifaceted. The highly cationic nature of lactoferricin facilitates an initial electrostatic attraction to the negatively charged portions of the LPS molecule. oup.com Studies using LPS mutants suggest that lactoferricin interacts first with the negative charges present in the inner core of the LPS. oup.com Following this initial binding, hydrophobic interactions play a crucial role. Key amino acid residues, particularly tryptophan, are thought to anchor the peptide into the lipid A portion of the LPS, further disrupting the membrane's integrity. oup.comnih.gov This disruption increases the permeability of the outer membrane, allowing the peptide to access the periplasmic space and the inner membrane, and can also enhance the uptake of other antimicrobial agents. nih.govoup.com The binding affinity of lactoferricin for LPS is significant, and this interaction is considered a key determinant of its potent activity against Gram-negative bacteria. nih.gov
Interactive Data Table: this compound Interaction with Gram-Negative Bacterial Components
In Gram-positive bacteria, which lack an outer membrane, the primary targets for this compound are the components of their thick peptidoglycan cell wall. This wall is rich in anionic polymers, namely teichoic acids (TA) and lipoteichoic acids (LTA). explorationpub.comcabidigitallibrary.org These molecules provide a net negative charge to the cell surface, facilitating the binding of cationic peptides like this compound through electrostatic interactions. cabidigitallibrary.org
This compound also exhibits potent activity against pathogenic fungi, such as Candida albicans. The fungal cell envelope, like bacterial ones, presents a series of binding targets. The fungal cell wall is primarily composed of glucans, chitin (B13524), and mannoproteins, which can present negatively charged sites for electrostatic interaction with this compound. mdpi.commdpi.com The peptide's N-terminal region, rich in arginine and tryptophan, is believed to interact with these cell wall components, leading to destabilization. mdpi.com Some studies have shown that lactoferricin-derived peptides can weakly suppress the synthesis of cell wall components like glucan, mannan, and chitin. nih.gov
Beyond the cell wall, the fungal plasma membrane is a key target. The interaction is often directed at the unique lipid composition of fungal membranes, which are rich in ergosterol (B1671047) and sphingolipids. mdpi.comfrontiersin.org Lactoferricin has been shown to interact directly with the fungal cell surface, altering membrane permeability and leading to leakage of cellular contents. frontiersin.org This interaction can also involve the inhibition of ergosterol synthesis and the stimulation of ATP synthesis and secretion, which ultimately results in the formation of pores in the plasma membrane. nih.govfrontiersin.org
Cell Wall Components of Gram-Positive Bacteria
Interaction with Intracellular Macromolecules (e.g., DNA, RNA, Proteins)
While membrane disruption is a primary mechanism of action for many antimicrobial peptides, there is substantial evidence that this compound can translocate across the cell membrane without causing complete lysis and interact with intracellular targets. nih.govoup.com This mode of action is particularly evident at sub-lethal concentrations.
Once inside the cytoplasm, this compound has been shown to inhibit the synthesis of essential macromolecules. oup.comoup.com Studies using radioactive precursors in both Escherichia coli and Bacillus subtilis demonstrated that this compound B inhibits the synthesis of DNA, RNA, and proteins. oup.com In E. coli, the peptide initially causes a decrease in DNA synthesis while briefly increasing RNA and protein synthesis, before all macromolecular synthesis is significantly inhibited. oup.com In B. subtilis, the inhibition of all three processes is more immediate. oup.com
The ability of lactoferrin and its peptides to bind nucleic acids has been documented, with interactions likely driven by the peptide's positive charge binding to the anionic phosphate (B84403) backbone of DNA and RNA. mdpi.comaai.org
Furthermore, high-throughput proteomic studies have identified specific intracellular protein targets of lactoferricin B. An E. coli proteome chip analysis identified 16 interacting proteins, with a significant number being associated with metabolic processes. plos.org A key identified target was phosphoenolpyruvate (B93156) carboxylase, an enzyme in pyruvate (B1213749) metabolism. plos.org Subsequent validation showed that E. coli treated with this compound exhibited an abnormal accumulation of pyruvate, confirming the disruption of this central metabolic pathway. plos.org These findings suggest that this compound's antimicrobial activity is multifaceted, involving not only membrane permeabilization but also the disruption of critical intracellular functions like replication, transcription, translation, and metabolism. nih.govplos.org
Influence on Microbial Gene Expression and Proteomics
The interaction of this compound with bacteria extends to altering their patterns of gene and protein expression. Proteome microarray analyses have provided a global view of the peptide's intracellular impact. In E. coli, lactoferricin B was found to preferentially target proteins involved in transcription-related activities and various cellular carbohydrate biosynthetic processes. nih.gov This suggests a broad disruption of the cell's regulatory and metabolic networks.
Dynamics of this compound Interaction with Biological Membranes
The dynamic process of this compound binding to and disrupting biological membranes has been elucidated through biophysical techniques, particularly molecular dynamics (MD) simulations. These studies provide a detailed, atomistic view of the peptide-lipid interactions over time.
MD simulations have shown that upon approaching a membrane, bovine lactoferricin (LfcinB) transitions from a helical conformation (as seen in the parent lactoferrin molecule) to an amphipathic β-hairpin structure, which is considered its active conformation. nih.gov This structure is stable in both water and membrane-mimicking environments. nih.gov The dynamics of specific amino acid side chains are critical for membrane insertion. Tryptophan residues, in particular, show a high propensity to move from the peptide's hydrophobic core to insert into the hydrophobic environment of the lipid bilayer, acting as anchors that pull the stable β-hairpin structure into the membrane. nih.govresearchgate.net
Simulations comparing different model membranes reveal that the interaction dynamics depend on lipid composition. rochester.edu In model bacterial membranes containing anionic lipids (like POPE:POPG), the peptide backbone of non-acylated lactoferricin does not penetrate as deeply as acylated versions. rochester.eduresearchgate.net Coarse-grained simulations also indicate that the non-acylated peptide dissociates from the membrane more readily. rochester.edu Kinetic studies combining fluorescence spectroscopy and dye leakage assays on lipid vesicles have quantified the partitioning of lactoferricin derivatives into membranes. researchgate.net These studies show that the peptides cause concentration-dependent leakage, but can also induce the formation of large lipid-peptide aggregates, including collapsed multibilayer structures, suggesting a complex mechanism that can include membrane fusion and destabilization beyond simple pore formation. researchgate.net The rate of these processes is influenced by the specific lipid composition, with the presence of lipids that induce curvature stress (like phosphatidylethanolamine) making membranes more vulnerable to peptide-induced translocation and disruption. researchgate.net
Interactive Data Table: Research Findings on this compound-Membrane Dynamics
Mechanisms of Microbial Resistance to Lacoferricin
Microbial Counter-Strategies
Microbes employ several proactive strategies to neutralize the threat of lacoferricin. These counter-measures are often highly specific and effective, showcasing the adaptive prowess of these organisms.
Sequestration of this compound (e.g., by siderophores)
One of the primary functions of lactoferrin, the parent molecule of this compound, is to bind to and sequester iron, an essential nutrient for microbial growth. nih.govcabidigitallibrary.org In response, many pathogenic bacteria have evolved to produce siderophores, which are small, high-affinity iron-chelating molecules. nih.govnih.gov These siderophores can effectively "steal" iron from host proteins like lactoferrin. nih.govnih.gov This competition for iron is a critical aspect of the host-pathogen interaction. nih.gov While this compound's primary antimicrobial action is not solely dependent on iron sequestration, the broader context of iron acquisition is intertwined with microbial survival strategies. Some bacteria, like Yersinia pestis, utilize siderophore systems to extract iron from lactoferrin, a process essential for their virulence. nih.gov
Expression of Protective Receptors or Enzymes
Some bacteria have evolved specific surface proteins that can bind to this compound, effectively neutralizing it. For instance, Neisseria meningitidis possesses Lactoferrin-binding protein B (LbpB), which can bind to the N-lobe of lactoferrin, where the this compound peptide is located. plos.orgfrontiersin.org This binding is thought to provide a dual benefit: it neutralizes the antimicrobial activity of lactoferrin and may also play a role in iron acquisition. plos.org Studies have shown that the negatively charged regions of LbpB are crucial for its ability to protect against the bactericidal effects of this compound. plos.org The release of LbpB from the bacterial surface is proposed as a mechanism to evade the host's adaptive immune response. plos.org
Furthermore, some bacteria may produce enzymes that can degrade antimicrobial peptides like this compound. While specific enzymes targeting this compound are not extensively detailed in the provided search results, the secretion of proteases is a known bacterial virulence mechanism to destroy host proteins. explorationpub.com
Intrinsic Resistance Mechanisms of Microorganisms
Certain microorganisms possess inherent characteristics that confer a degree of resistance to this compound and other antimicrobial peptides. These are not necessarily induced by exposure but are part of the organism's fundamental biology.
Gram-positive bacteria, with their thick peptidoglycan cell wall, can be less susceptible to certain antimicrobial agents compared to Gram-negative bacteria. acs.org Modifications to the cell envelope, such as the D-alanylation of lipoteichoic acids in Staphylococcus aureus, can reduce the negative charge of the bacterial surface, thereby repelling the cationic this compound and hindering its interaction with the membrane. frontiersin.org
Adaptive Resistance Modalities
Microorganisms can also develop resistance to this compound upon exposure through adaptive mechanisms. This induced resistance highlights the plasticity of microbial genomes and their ability to respond to environmental pressures.
Studies with Staphylococcus aureus have demonstrated that serial passage in the presence of increasing concentrations of bovine this compound (lactoferricin B) can induce resistance. nih.govresearchgate.net This acquired resistance was found to be unstable, decreasing after the removal of the peptide, but still resulted in an elevated minimum inhibitory concentration (MIC). nih.gov Interestingly, this induced resistance to this compound B also led to cross-resistance against other antimicrobials like penicillin G and the antimicrobial peptide indolicidin. nih.gov The ability of bacteria to rapidly modify their cellular strategies, including alterations in cell permeability and metabolic adaptations, provides a significant survival advantage against antimicrobial treatments. mdpi.com
Role of Efflux Pump Systems in this compound Resistance
Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substances, including antibiotics and other toxic compounds, out of the bacterial cell. journalagent.comresearchgate.net These pumps are a significant mechanism of both intrinsic and acquired multidrug resistance in bacteria. researchgate.netmdpi.com
The overexpression of efflux pumps can lead to reduced intracellular concentrations of antimicrobial agents, rendering them less effective. journalagent.com While the direct role of specific efflux pumps in exporting this compound is an area of ongoing research, it has been shown that this compound B can inhibit the function of certain response regulators in E. coli that are involved in protecting the cell wall against antimicrobial molecules. mdpi.commdpi.com Conversely, some studies suggest that lactoferrin can block efflux transporters, which would potentiate the effects of other drugs. explorationpub.com The complex interplay between this compound and efflux pump systems warrants further investigation.
Genetic and Genomic Basis of this compound Resistance Development (in vitro studies)
The development of resistance to this compound is ultimately rooted in genetic changes. In vitro studies have begun to shed light on the genetic basis of this phenomenon.
The lactoferrin gene (LTF) itself has been subject to positive selection during primate evolution, suggesting a long-standing antagonistic relationship with microbes. plos.orgbiorxiv.org Variations in the LTF gene, such as a polymorphism at position 47 in humans, may influence the antimicrobial activity of the resulting this compound peptide. plos.orgigbzpan.pl
In bacteria, resistance can arise from mutations in genes that encode the targets of this compound or in regulatory genes that control the expression of resistance mechanisms. For example, mutations leading to alterations in the bacterial cell membrane composition or the overexpression of efflux pumps would have a genetic basis. frontiersin.orgjournalagent.com Comparative genomic analyses of bacterial strains with differing susceptibility to this compound are crucial for identifying the specific genes and mutations responsible for resistance. frontiersin.org
Computational and Theoretical Investigations of Lacoferricin
Molecular Dynamics Simulations of Lacoferricin in Biological Environments
Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to model the physical movements of atoms and molecules over time. idsi.md For antimicrobial peptides, MD simulations are invaluable for understanding how they interact with and disrupt microbial membranes, and for assessing their structural stability in different environments. idsi.mdnih.gov
While direct MD studies on this compound's pore formation are limited, research on Bovine Lactoferricin (B1576259) (LfcinB) and other antimicrobial peptides provides a clear framework for its likely mechanism. MD simulations are used to model the peptide's interaction with lipid bilayers that mimic bacterial and mammalian cell membranes. rochester.edu For instance, simulations often use lipid compositions like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to represent mammalian membranes and a mix of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) for bacterial membranes. rochester.edu
Studies on LfcinB reveal that the initial interaction is driven by electrostatic forces between the peptide's positively charged residues (like arginine) and the negatively charged headgroups of lipids (like POPG) in bacterial membranes. cdnsciencepub.comresearchgate.net Following this initial binding, hydrophobic residues, particularly tryptophan, play a crucial role. nih.gov MD simulations suggest that tryptophan side chains act as anchors, inserting into the hydrophobic core of the membrane and pulling the rest of the peptide into the bilayer. nih.govresearchgate.net This insertion disrupts the local lipid packing, causing membrane disorganization and increased permeability, which is a key step in its antimicrobial action. cdnsciencepub.comexplorationpub.com
| Peptide Studied | Model Membrane | Key Interaction Findings from MD Simulations |
| Bovine Lactoferricin (LfcinB) | POPE:POPG (Bacterial model) | Initial electrostatic attraction followed by insertion of tryptophan residues, leading to membrane destabilization. rochester.educdnsciencepub.com |
| Acylated LfB6 (C6-LfB6) | POPE:POPG (Bacterial model) | Arginine residues lead the interaction, followed by deeper penetration compared to non-acylated peptide. researchgate.net |
| Bovine Lactoferricin (LfcinB) | POPC (Mammalian model) | Weaker binding affinity compared to bacterial models, indicating selectivity. rochester.educdnsciencepub.com |
The biological activity of this compound is intrinsically linked to its three-dimensional structure. MD simulations have been instrumental in studying the conformational dynamics and stability of LfcinB. nih.gov In its parent protein, Lactoferrin, the LfcinB fragment exists primarily in an α-helical conformation. nih.govresearchgate.net However, upon cleavage and in an aqueous solution, MD simulations show that the isolated LfcinB peptide undergoes a significant conformational change to adopt a more stable, amphipathic β-hairpin or twisted β-sheet structure. nih.govnih.gov
This conformational flexibility is crucial for its function. MD studies comparing the stability of the peptide in its native (protein-excised) versus its solution structure found the protein-derived conformation to be relatively unstable. nih.gov Further simulations in membrane-mimicking solvents confirmed that LfcinB maintains this stable β-hairpin structure when interacting with lipid bilayers. nih.gov The stability of this amphipathic structure, with its distinct hydrophobic and cationic faces, is essential for its ability to selectively target and disrupt microbial membranes. nih.govnih.gov Studies on the full Lactoferrin protein have also used MD simulations to understand the large-scale conformational changes that occur upon iron binding and release, which are critical for its various biological roles. idsi.mdnih.gov
Peptide-Membrane Interactions and Pore Formation
Molecular Docking Studies with Potential Microbial Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a microbial protein) to form a stable complex. phytopharmajournal.com This method is used to identify potential molecular targets and understand the specific interactions that mediate binding.
While specific docking studies targeting this compound are not widely reported, research on the parent Lactoferrin protein provides strong examples of this approach. Computational docking has been used to model the interaction between Lactoferrin and bacterial receptors, such as the Lactoferrin-binding protein B (LbpB) found in pathogens like Neisseria meningitidis. plos.org These studies help elucidate the mechanisms of iron acquisition by bacteria and how Lactoferrin's binding can disrupt this process. plos.orgnih.gov Docking simulations have also been performed to investigate Lactoferrin's interactions with various other targets, including viral proteins and host cell receptors like CD14, highlighting its broad-spectrum activity. nih.govdirectivepublications.org For antimicrobial peptides, docking can identify interactions with essential bacterial proteins, such as those involved in cell wall synthesis or membrane transport, suggesting mechanisms of action beyond direct membrane disruption. phytopharmajournal.com
| Ligand | Target Protein/Receptor | Organism/System | Key Insights from Docking |
| Lactoferrin | Lactoferrin-binding protein B (LbpB) | Neisseria meningitidis | Elucidates the iron-hijacking mechanism and suggests a role for LbpB in protecting bacteria from the peptide. plos.org |
| Lactoferrin | Spike Protein | SARS-CoV-2 | Shows competitive binding with the human ACE2 receptor, suggesting a mechanism for antiviral activity. directivepublications.org |
| Lactoferrin | CD14 Receptor | Human (Bacterial LPS binding) | Demonstrates that Lactoferrin can bind to the LPS-binding site, suggesting an anti-inflammatory role. directivepublications.org |
| Antimicrobial Peptides (General) | Penicillin-Binding Proteins (PBPs) | E. coli | Indicates that peptides can block enzymes responsible for cell wall synthesis. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. nih.govresearchgate.net These models are essential for predicting the bioactivity of new molecules before they are synthesized, thus accelerating the design of more effective therapeutic agents. nih.govacs.org
QSAR studies on Lactoferricin derivatives have successfully identified key structural features that govern their antimicrobial potency. These studies typically employ a ligand-based approach, where the properties of a series of related peptides are correlated with their measured activity.
A notable QSAR study on 15-residue murine lactoferricin derivatives used a "soft-modeling" approach to identify the most important structural parameters. nih.govresearchgate.net The analysis revealed that net charge, charge asymmetry, and the peptide's affinity for micelles (a proxy for membrane interaction) were critical determinants of antimicrobial activity. nih.gov Another study developed a novel set of descriptors called PEDES (Peptide Descriptors from Sequence) to build a QSAR model for lactoferrin-derived peptides, which successfully predicted their membrane-permeabilizing activity. nih.gov A different approach, Homology Similarity Analysis (HSA), was used to analyze derivatives and found that the helical propensity and cationic charge pattern in specific regions of the peptide sequence were most critical for activity against E. coli. acs.orgacs.org
The ultimate goal of QSAR is to create robust models that can accurately predict the biological activity of novel compounds. nih.gov The models developed for lactoferricin derivatives have demonstrated good predictive power. For instance, the QSAR model based on the PEDES descriptors was able to predict the permeabilizing activity of a new set of peptides with high correlation (Spearman's ρ = 0.74). nih.gov Similarly, a model built using partial least squares (PLS) regression and descriptors for net charge, charge asymmetry, and micelle affinity showed a strong correlation between observed and predicted antimicrobial activity against E. coli. researchgate.net
These predictive models are powerful tools for the rational design of new this compound analogues. By understanding which physicochemical properties (e.g., hydrophobicity, helicity, charge distribution) are most influential, researchers can systematically modify peptide sequences to enhance their therapeutic potential, for example, by substituting specific amino acids to increase activity or improve selectivity. nih.govnih.gov
| QSAR Study Focus | Key Predictive Parameters Identified | Model Type |
| 15-residue murine lactoferricin derivatives | Net charge, charge asymmetry, micelle affinity | Soft-modeling (PLS) |
| Short lactoferricin-derived peptides | PEDES (Peptide Descriptors from Sequence) | Partial Least Squares (PLS) |
| Lactoferricin derivatives vs. E. coli | Helical propensity (positions 4-9), Cationic charge pattern (positions 4-9 and 1-3) | Homology Similarity Analysis (HSA) & Artificial Neural Network |
Ligand-Based and Structure-Based Approaches
In Silico Peptide Design and Optimization
The rational design of novel peptide-based therapeutics, such as analogs of this compound, is increasingly guided by computational or in silico methodologies. These approaches allow for the systematic modification and optimization of peptide sequences to enhance specific properties like antimicrobial potency, target selectivity, and stability. Key computational strategies in this domain include quantitative structure-activity relationship (QSAR) modeling and the design of multi-epitope constructs.
Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone of modern drug discovery, aiming to correlate the structural or physicochemical properties of compounds with their biological activities through mathematical models. amazon.comnih.govwikipedia.org In the context of this compound, QSAR studies would involve generating a library of peptide analogs with variations in their amino acid sequence. For each analog, a set of molecular descriptors is calculated, quantifying properties such as hydrophobicity, electronic effects, steric factors, and topology. excli.de These descriptors are then statistically correlated with experimentally determined biological activities, such as the minimum inhibitory concentration (MIC) against a panel of microbes. The resulting QSAR model, often in the form of a mathematical equation, can then be used to predict the activity of new, untested this compound analogs, thereby prioritizing the synthesis of the most promising candidates. wikipedia.org This predictive capability significantly reduces the time, cost, and labor associated with traditional trial-and-error approaches in peptide optimization. excli.de
Another powerful in silico design strategy is the construction of multi-epitope peptides. This approach, often used in vaccine design, involves identifying and combining immunodominant or functionally important peptide fragments (epitopes) into a single chimeric molecule. nih.govplos.org In the case of this compound, this could involve identifying the core regions responsible for its antimicrobial activity and linking them together, potentially with the inclusion of adjuvants to enhance their effect. frontiersin.orgnih.gov The design process utilizes immunoinformatic tools to predict B-cell and T-cell epitopes. nih.gov These selected epitopes are then joined using specific linkers (e.g., GPGPG, AAY, KK) to ensure proper folding and presentation of each functional unit. frontiersin.orgnih.gov The resulting multi-epitope construct can be evaluated for properties like antigenicity, allergenicity, and toxicity using various web-based servers and computational tools before any experimental validation is undertaken. plos.orgfrontiersin.org
Computational Prediction of Interaction Sites and Mechanism Refinement
Understanding the molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action and for the rational design of more effective analogs. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting interaction sites and refining our understanding of these complex processes at an atomic level. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. youtube.com In the context of this compound, docking studies can be used to model its interaction with various biological targets, such as bacterial cell membranes, specific proteins, or even nucleic acids. nih.govnih.gov For instance, docking simulations can help identify the binding pose of this compound within the active site of an enzyme or at a protein-protein interface, providing insights into its potential inhibitory mechanisms. nih.govmdpi.com The process involves preparing the 3D structures of both the peptide (this compound) and its target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the peptide within the target's binding site, scoring each pose based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and van der Waals forces). mdpi.com The resulting binding affinities and interaction patterns can help identify key residues that are critical for the binding event.
While molecular docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations offer a more dynamic and detailed view. researchgate.net MD simulations analyze the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net This allows researchers to observe the time-dependent behavior of the this compound-target complex, accounting for the structural flexibility of both the peptide and its receptor. volkamerlab.org A molecular dynamics study on camel Lactoferricin (CLFcin) has demonstrated its utility in understanding peptide-DNA interactions. nih.gov The simulation revealed that the peptide binds to DNA, with strong electrostatic interactions between the positively charged residues of the peptide and the phosphate (B84403) groups of the DNA. nih.gov
MD simulations can be used to:
Assess the stability of the this compound-target complex over time.
Characterize conformational changes that occur upon binding.
Analyze the network of interactions (e.g., hydrogen bonds, salt bridges) and how they evolve during the simulation. nih.gov
Calculate binding free energies , providing a more accurate estimation of binding affinity than docking alone.
A study on camel Lactoferricin peptides, including CLFcin, used MD simulations to investigate their interaction with DNA as a potential intracellular target. The results identified the main residues involved in the peptide-DNA interaction and suggested that at higher concentrations, the peptide could induce partial denaturation of the DNA. nih.gov Such detailed insights are critical for refining the proposed mechanisms of action. For example, by observing how this compound interacts with a model bacterial membrane in an MD simulation, researchers can visualize processes like membrane insertion, pore formation, or lipid displacement, providing strong evidence for a particular mode of antimicrobial activity. The force fields used in these simulations, such as AMBER and CHARMM, are mathematical equations that describe the potential energy of the system and are crucial for the accuracy of the results. researchgate.netbiorxiv.org By combining the predictive power of molecular docking with the dynamic insights from MD simulations, a comprehensive picture of this compound's interactions can be constructed, paving the way for more precise mechanism refinement and informed peptide engineering.
Synergistic and Combinatorial Research Approaches
Lacoferricin in Combination with Other Antimicrobial Agents (in vitro)
Research has consistently demonstrated that this compound and its parent molecule, Lactoferrin, can act synergistically with a variety of antimicrobial drugs, including antibiotics and antifungals. This synergy often results in a significant reduction in the minimum inhibitory concentration (MIC) of the conventional drug, potentially restoring its effectiveness against resistant strains.
In studies involving bacterial pathogens, bovine Lactoferricin (B1576259) (bLfcin) has been shown to enhance the activity of antibiotics against multiple strains. For instance, a synergistic effect was observed when bLfcin was combined with certain antibiotics against clinical isolates of Escherichia coli. asm.org Similarly, combinations of camel or human Lactoferrin with oxacillin (B1211168) or vancomycin (B549263) demonstrated enhanced in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net A chimeric peptide, LFchimera, which combines the sequences of Lactoferricin and Lactoferrampin, exhibited synergism when combined with doxycycline (B596269) against Aggregatibacter actinomycetemcomitans, a bacterium associated with periodontitis. plos.org The Fractional Inhibitory Concentration Index (FICI) for the most synergistic combination of doxycycline and LFchimera was 0.25, indicating a strong synergistic interaction. plos.org
The synergistic potential of this compound extends to antifungal agents as well. The combination of Lactoferrin with fluconazole (B54011) has shown pronounced cooperative activity against various Candida species. asm.orgasm.org In some cases, this synergy was observed to be as high as 50%. asm.orgasm.org Studies on fluconazole-resistant Candida albicans strains found that the addition of bovine Lactoferricin significantly increased the inhibitory effect of fluconazole and itraconazole. frontiersin.org A synergistic effect was also noted for a chimeric peptide derived from bovine Lactoferricin and buforin II in combination with fluconazole against Cryptococcus neoformans var. grubii, with FICI values of 0.3 to 0.4. mdpi.com
Table 1: Synergistic Effects of this compound and its Derivatives with Antimicrobial Agents (in vitro)
| Pathogen | This compound/Derivative | Combined Agent | FICI Value | Outcome |
|---|---|---|---|---|
| Aggregatibacter actinomycetemcomitans | LFchimera | Doxycycline | 0.25 | Synergism plos.org |
| Candida albicans | Bovine Lactoferricin | Fluconazole | Not specified | Synergy up to 50% asm.orgnih.gov |
| Candida albicans | Bovine Lactoferricin | Itraconazole | Not specified | Synergism frontiersin.org |
| Cryptococcus neoformans var. grubii | LfcinB/BFII Chimera | Fluconazole | 0.3 - 0.4 | Synergism mdpi.com |
| Escherichia coli | Bovine Lactoferricin | Gentamicin | Not specified | Synergism asm.org |
| Escherichia coli | Bovine Lactoferricin | Rifampicin | Not specified | Synergism asm.org |
| Methicillin-resistant S. aureus* (MRSA)* | Camel/Human Lactoferrin | Oxacillin | ≤ 0.5 | Synergism researchgate.net |
| Methicillin-resistant S. aureus* (MRSA)* | Camel/Human Lactoferrin | Vancomycin | ≤ 0.5 | Synergism researchgate.net |
| Mycobacterium tuberculosis | D-hLF 1-11 | Rifampicin | 0.312 | Synergism mdpi.com |
Synergistic Interactions with Natural Extracts or Bioactive Compounds (in vitro)
The antimicrobial efficacy of this compound can also be enhanced through combination with natural extracts and other bioactive compounds. These studies highlight the potential for developing potent antimicrobial formulations derived entirely from natural sources.
A study investigating the combination of Lactoferrin with an alcoholic extract of oregano (Origanum vulgare) found enhanced antimicrobial properties against Staphylococcus spp. strains. nih.gov The results indicated a synergistic antimicrobial potential for the two natural products when used together. nih.gov Similarly, a synergistic effect was observed between activated Lactoferrin (ALF) and rosemary extract against Escherichia coli O157:H7, which increased the activity of ALF by two to three-fold. cabidigitallibrary.org
Furthermore, this compound has been studied in combination with other milk-derived peptides. A synergistic effect was detected when Lactoferricin (Lfc) and Lactoferrampin (Lfa) were used together against Staphylococcus intermedius, Malassezia pachydermatis, and Candida albicans. nih.gov The creation of a chimeric peptide, LFchimera, by linking Lactoferricin and Lactoferrampin, resulted in a molecule with greater antibacterial activity against several Gram-positive and Gram-negative bacteria than the individual peptides or their mixture. nih.gov
Table 2: Synergistic Interactions of this compound with Natural Compounds (in vitro)
| Pathogen(s) | This compound/Derivative | Combined Natural Compound | Outcome |
|---|---|---|---|
| Staphylococcus spp. | Lactoferrin | Oregano (Origanum vulgare) extract | Synergistic antimicrobial potential nih.gov |
| Escherichia coli O157:H7 | Activated Lactoferrin (ALF) | Rosemary extract | Synergistic effect, 2-3 fold increase in ALF activity cabidigitallibrary.org |
| Staphylococcus intermedius | Lactoferricin (Lfc) | Lactoferrampin (Lfa) | Synergism nih.gov |
| Malassezia pachydermatis | Lactoferricin (Lfc) | Lactoferrampin (Lfa) | Synergism nih.gov |
| Candida albicans | Lactoferricin (Lfc) | Lactoferrampin (Lfa) | Synergism nih.gov |
| Gram-positive & Gram-negative bacteria | LFchimera (Lactoferricin + Lactoferrampin) | N/A (chimeric peptide) | Greater antibacterial activity than individual peptides nih.gov |
Mechanisms Underlying Synergistic and Antagonistic Effects (in vitro)
The synergistic effects of this compound in combination with other antimicrobial agents are attributed to several underlying mechanisms, primarily centered on its ability to disrupt microbial membranes. By increasing the permeability of the bacterial or fungal cell membrane, this compound can facilitate the entry of other antimicrobial compounds, thereby enhancing their access to intracellular targets. explorationpub.com
In Gram-negative bacteria, this compound is known to interact with lipopolysaccharides (LPS) on the outer membrane, while in Gram-positive bacteria, it interacts with lipoteichoic and teichoic acids. explorationpub.com This interaction destabilizes the membrane, leading to increased permeability and, in some cases, cell lysis. This membrane disruption is a key factor in the synergistic activity observed with many antibiotics and antifungals, as it allows these agents to bypass resistance mechanisms such as efflux pumps and reach their intracellular sites of action more effectively. explorationpub.com For example, it is hypothesized that the synergistic effect of a Lactoferrin chimera with doxycycline is due to the different mechanisms of the two agents combining to produce a more potent effect. plos.org
Studies on the combination of Lactoferrin with fluconazole against Candida species suggest that Lactoferrin likely interacts with the fungal cell wall, increasing its permeability and thereby enhancing the penetration of fluconazole into the cell. researchgate.net However, the exact mechanistic basis for the synergistic action between bovine Lactoferricin and azole antifungal drugs remains to be fully elucidated. frontiersin.org
Advanced Analytical Methodologies for Lacoferricin Research
Chromatographic and Mass Spectrometric Techniques for Characterization
Chromatographic and mass spectrometric methods are fundamental for the purification, identification, and quantification of Lacoferricin. High-performance liquid chromatography (HPLC) and its variations are central to this process.
Reversed-phase HPLC (RP-HPLC) is a key technique for analyzing the purity and stability of this compound and its parent protein, lactoferrin. researchgate.net These methods are effective for detecting changes in the integrity of the protein, such as degradation. researchgate.net For instance, a validated RP-HPLC DAD method has been developed to simultaneously quantify whey proteins, achieving an accuracy of 95–103% and a limit of quantification below 24 mg/L. acs.org
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for the quantification of lactoferrin and its derived peptides in complex matrices like dairy products. wikipedia.orgacs.org This method involves tryptic digestion of the protein to produce signature peptides, which are then identified and quantified. wikipedia.org The limits of detection and quantification for bovine lactoferrin using this method have been reported as 0.023-0.041 mg/kg and 0.077-0.137 mg/kg, respectively, with recoveries ranging from 93.8% to 103.9%. acs.org For the determination of lactoferrin in camel milk, a UPLC-MS/MS method using an isotope-labeled winged peptide as an internal standard showed detection and quantification limits of 3.8 mg kg−1 and 11 mg kg−1, respectively. unal.edu.co
Capillary Electrophoresis (CE) is another technique used for the analysis of lactoferrin, with a reported limit of detection of 0.01 mg/mL and a limit of quantification of 0.04 mg/mL under optimal conditions. doctorsaputo.com
Table 1: Chromatographic and Mass Spectrometric Methods for this compound and Lactoferrin Analysis
| Method | Application | Key Findings/Parameters | References |
|---|---|---|---|
| RP-HPLC DAD | Simultaneous quantification of whey proteins | Accuracy: 95–103%, LOQ: < 24 mg/L | acs.org |
| UPLC-MS/MS | Quantitative detection of bovine lactoferrin in dairy products | LOD: 0.023-0.041 mg/kg, LOQ: 0.077-0.137 mg/kg | acs.org |
| UPLC-MS/MS | Determination of lactoferrin in camel milk | LOD: 3.8 mg kg⁻¹, LOQ: 11 mg kg⁻¹ | unal.edu.co |
| Cation Exchange HPLC | Detection and quantification of human lactoferrin (hLF) | hLF concentrations in milk samples ranged from 2.03 mg/mL to 5.79 mg/mL. | researchgate.net |
| Capillary Electrophoresis (CE) | Detection of lactoferrin | LOD: 0.01 mg/mL, LOQ: 0.04 mg/mL | doctorsaputo.com |
Real-time Spectroscopic Methods for Interaction Studies
Real-time spectroscopic techniques are invaluable for investigating the dynamic interactions of this compound with biological molecules, which is key to understanding its mechanism of action.
Raman spectroscopy is a powerful tool for studying the interactions between this compound and lipid membranes. mdpi.com By analyzing the C-H stretching region of the Raman spectrum, researchers can observe changes in the structure of phospholipid vesicles upon interaction with this compound. mdpi.com This technique provides insights into how the peptide perturbs the membrane, which is believed to be a primary mode of its antimicrobial activity. mdpi.com
Fluorescence spectroscopy is another widely used method to study the binding characteristics of this compound's parent protein, lactoferrin, with various ligands. nih.gov By measuring the intrinsic fluorescence quenching of tryptophan residues within the protein, it is possible to gather data on binding constants and conformational changes upon interaction. nih.gov For example, studies on the interaction between folic acid and bovine lactoferrin have used fluorescence spectroscopy to elucidate the thermodynamics of the binding process. nih.gov These spectroscopic approaches can also be complemented by other techniques to provide a more comprehensive understanding of protein stability and interactions. researchgate.net
Microscopic Techniques for Cellular and Subcellular Localization
Microscopic techniques are employed to visualize the localization of this compound's parent protein, lactoferrin, within cells and tissues, providing clues about its biological roles and the potential sites of action for its derived peptides.
Immunoelectron microscopy has been used to determine the subcellular localization of lactoferrin in human neutrophils. These studies have shown that lactoferrin is contained within the secondary granules of these immune cells. In immature bone marrow cells, lactoferrin has also been found in the Golgi complex and parts of the rough endoplasmic reticulum, indicating its synthesis and packaging into these granules.
Using a peroxidase-antiperoxidase method, light microscopy has revealed the distribution of lactoferrin in various human tissues, including salivary glands, bronchial glands, and the gallbladder. At the subcellular level, electron microscopy has shown lactoferrin to be present in the serous granules of acinar cells in the submandibular gland. Confocal microscopy has been utilized to observe the co-localization of the lactoferrin receptor with specific endosomal compartments in trophoblast cells. These techniques collectively help in mapping the distribution of the parent protein from which this compound is generated.
Biosensor and Surface Plasmon Resonance (SPR) Applications for Binding Kinetics
Biosensors and Surface Plasmon Resonance (SPR) are advanced analytical tools that allow for the real-time, label-free analysis of biomolecular interactions, making them ideal for studying the binding kinetics of this compound.
SPR technology is a standard biophysical method to perform real-time binding experiments and evaluate kinetic parameters crucial for investigating biological interaction processes. It measures changes in the refractive index on a sensor surface as an analyte binds to a a ligand, providing data on association and dissociation rates. This technique is versatile and can be used for a wide range of biomolecules, including proteins and peptides. The development of SPR-based biosensors has enabled the selective detection of lactoferrin, with some systems demonstrating a linear response for lactoferrin concentrations up to 625 nM and a limit of detection of 1.25 nM.
SPR is not only used for kinetic and affinity characterization but also for concentration analysis, binding assessment, and competition studies. The combination of SPR with other techniques, such as electrochemical impedance spectroscopy, can provide a more comprehensive characterization of the biosensor and the binding event. The application of SPR imaging allows for the simultaneous analysis of hundreds of interactions on a single chip, significantly increasing throughput.
Table 2: Applications of Biosensors and SPR in this compound and Lactoferrin Research
| Technique | Application | Key Findings/Parameters | References |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Real-time monitoring of receptor-target molecule interaction | Enables real-time monitoring of complex formation. | |
| Impedimetric Biosensor | Quantitative detection of lactoferrin in human saliva | Linear response up to 625 nM, LOD: 1.25 nM, LOQ: 2.5 nM | |
| SPR | General biomolecular interaction analysis | Measures binding affinity and kinetics of proteins, peptides, etc. | |
| SPR Imaging (SPRi) | High-throughput screening of interactions | Allows for simultaneous analysis of hundreds of binding events. |
Future Directions and Emerging Research Avenues
Exploration of Novel Lacoferricin-Derived Peptides
A primary focus of future research is the design and synthesis of novel peptides derived from the basic structure of this compound. The goal is to create analogues with enhanced antimicrobial efficacy, improved stability, and reduced toxicity. Researchers have already found that increasing the net positive charge near the C-terminal end of human lactoferrampin, a related peptide, significantly boosts its antibacterial and candidacidal activity. nih.gov This strategy of rational modification based on structure-activity relationships is a key avenue for developing new this compound-based drugs. nih.gov
For instance, the creation of synthetic peptides LF-1 and LF-2, derived from lactotransferrin, has demonstrated potent activity against dental caries-causing bacteria. nih.gov These findings highlight the feasibility of extracting and modifying functional sequences from existing proteins to generate novel antimicrobial peptides (AMPs). nih.gov The structural features of these peptides, such as an amphipathic N-terminal helix and a flexible cationic C-terminus, are crucial for their interaction with and disruption of microbial membranes. nih.gov
Deeper Mechanistic Insights into Host-Pathogen Interactions
Understanding the intricate dance between this compound, the host, and invading pathogens is critical for its development as a therapeutic agent. Future research will delve deeper into the molecular mechanisms that govern these interactions. nih.govjmolpat.com This includes elucidating how this compound modulates the host's immune response and how pathogens might develop resistance.
Host-pathogen interactions are complex and dynamic, involving pathogen-released virulence factors, molecular mimicry, and the regulation of host cellular pathways. frontiersin.org The host, in turn, utilizes innate immune sensors like Toll-like receptors (TLRs) to recognize and combat pathogens. jmolpat.comfrontiersin.org this compound's role in this interplay is a key area of investigation. For example, bacterial receptors for lactoferrin not only facilitate iron acquisition but also offer protection against host cationic antimicrobial peptides, suggesting a co-evolutionary arms race. nih.gov A more profound comprehension of these mechanisms will be essential for designing effective this compound-based therapies that can overcome pathogen defenses. mdpi.comfebs.org
Advancements in Peptide Engineering and Rational Design
The field of peptide engineering is rapidly advancing, offering powerful tools for the rational design of this compound analogues with tailored properties. peptilogics.com By leveraging computational modeling and a deeper understanding of structure-function relationships, scientists can systematically modify the amino acid sequence of this compound to optimize its therapeutic index.
Strategies such as altering precursor peptides through gene mutagenesis have already proven successful in engineering related peptides like lasso peptides. frontiersin.org This approach allows for the diversification of peptide function. frontiersin.org Furthermore, evolution-inspired engineering techniques, such as the "eXchange Unit between T domains" (XUT) approach for nonribosomal peptide synthetases, provide innovative methods for assembling novel peptide fragments with desired specificities. nih.gov The application of such advanced engineering principles to this compound holds the promise of creating next-generation antimicrobial agents with superior performance. nih.govplos.org
Development of High-Throughput Screening Methodologies for this compound Analogs
To accelerate the discovery of new and improved this compound analogues, the development of robust high-throughput screening (HTS) methodologies is essential. japsonline.com HTS platforms enable the rapid testing of large libraries of compounds, identifying those with the desired biological activity. nih.gov These methods can be adapted to screen for this compound analogues with enhanced antimicrobial potency, selectivity, and other desirable pharmacokinetic properties. japsonline.com
Recent advancements in HTS include the use of surrogate organisms like Caenorhabditis elegans for anthelmintic drug discovery and sophisticated techniques like thermal desorption–electrospray ionization–tandem mass spectrometry (TD-ESI-MS/MS) for rapid qualitative screening. mdpi.commdpi.com The application of such technologies to screen libraries of this compound derivatives will significantly expedite the identification of lead candidates for further development. nih.gov Unbiased small-molecule combination screening also represents a powerful HTS approach to identify synergistic interactions between this compound and other drugs. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
The era of "big data" in biology offers unprecedented opportunities to gain a holistic understanding of this compound's biological effects. By integrating data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct a comprehensive picture of the molecular changes induced by this compound in both host and pathogen. bcm.edunih.gov
Multi-omics factor analysis (MOFA) is a computational framework that can uncover the principal sources of variation in complex multi-omics datasets. embopress.org This approach can identify the key biological pathways and molecular networks affected by this compound, providing insights into its mechanism of action and potential off-target effects. embopress.orgbigomics.ch The integration of multi-omics data can also aid in the discovery of biomarkers that predict treatment response, paving the way for personalized medicine approaches. nih.gov This systems-level understanding is crucial for the rational development of this compound as a safe and effective therapeutic agent. nih.gov
Q & A
Basic: What experimental methodologies are recommended to investigate Lacoferricin’s antimicrobial mechanisms of action?
Methodological Answer:
Begin with in vitro assays such as minimum inhibitory concentration (MIC) , time-kill kinetics , and membrane permeability assays using standardized protocols (e.g., CLSI guidelines). Include transmission electron microscopy (TEM) to visualize structural damage to microbial membranes. For mechanistic insights, pair these with proteomic profiling to identify disrupted pathways. Ensure controls include untreated pathogens and reference antimicrobial agents .
Advanced: How can researchers address discrepancies in reported efficacy of this compound across different microbial strains?
Methodological Answer:
Apply systematic review frameworks (e.g., PRISMA) to aggregate data, followed by meta-regression analysis to identify confounding variables (e.g., strain variability, culture conditions). Validate findings using chequerboard assays to test combinatorial effects with other antimicrobials. Consider differences in microbial iron uptake pathways, and use isogenic mutant strains to isolate genetic factors influencing susceptibility .
Basic: What are the standard assays for quantifying this compound’s iron-binding capacity?
Methodological Answer:
Employ UV-Vis spectrophotometry to monitor iron release under acidic conditions (e.g., simulated lysosomal pH). Validate with inductively coupled plasma mass spectrometry (ICP-MS) for precise iron quantification. Include circular dichroism (CD) to assess structural changes in this compound upon iron binding. Document buffer composition and temperature rigorously to ensure reproducibility .
Advanced: What strategies optimize this compound’s stability and bioavailability in in vivo models?
Methodological Answer:
Design pharmacokinetic studies using isotopic labeling (e.g., ⁵⁹Fe-Lacoferricin) to track absorption and distribution. Test nanoparticle encapsulation (e.g., liposomes) to enhance half-life. Use knockout murine models (e.g., hepcidin-deficient) to evaluate iron metabolism interactions. Incorporate multi-compartment modeling to predict tissue-specific bioavailability .
Basic: How should researchers conduct a systematic literature review on this compound’s therapeutic potential?
Methodological Answer:
Follow PICO framework (Population: target organisms; Intervention: this compound; Comparison: standard treatments; Outcome: efficacy metrics). Search databases (PubMed, Embase) using controlled vocabulary (MeSH terms: "Antimicrobial Peptides," "Iron Chelation"). Screen studies via PRISMA flow diagram , and assess bias using ROBINS-I or Cochrane Risk of Bias Tool .
Advanced: How can multi-omics approaches elucidate this compound’s host-pathogen interactions?
Methodological Answer:
Integrate transcriptomics (RNA-seq of treated pathogens) with host metabolomics (LC-MS profiling) to map bidirectional effects. Use network pharmacology to identify hub genes/pathways. Validate with CRISPR-Cas9 knockouts in host cells (e.g., ferroportin mutants). Leverage public repositories (e.g., GEO, MetaboLights) for cross-study validation .
Basic: What controls are essential in cytotoxicity assays for this compound?
Methodological Answer:
Include negative controls (vehicle-only treatment), positive controls (e.g., doxorubicin for apoptosis), and cell viability standards (MTT/XTT assays). Use primary cell lines (e.g., human keratinocytes) and cancer cell lines (e.g., HeLa) to assess selectivity. Normalize data to housekeeping genes (e.g., GAPDH) in RT-qPCR validation .
Advanced: Which statistical methods are appropriate for analyzing this compound’s dose-response data?
Methodological Answer:
Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For time-dependent effects, employ mixed-effects models . Validate assumptions via residual plots and Kolmogorov-Smirnov tests . Open-source tools like R/drc or GraphPad Prism are recommended .
Basic: How can researchers ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
Document synthesis protocols using ICH Q11 guidelines , including purification steps (e.g., HPLC gradients). Characterize purity via mass spectrometry and NMR (¹H, ¹³C). For novel derivatives, provide elemental analysis and X-ray crystallography data. Share raw spectra and chromatograms as supplementary materials .
Advanced: What ethical considerations apply to in vivo studies of this compound’s therapeutic effects?
Methodological Answer:
Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification (power analysis) and humane endpoints. Obtain approval from institutional ethics committees (IACUC). For clinical data reuse, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and GDPR compliance for patient anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
